7-(3,4-dichlorobenzyl)-1,3-dimethyl-8-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(3,4-dichlorobenzyl)-1,3-dimethyl-8-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H26Cl2N6O2 and its molecular weight is 513.42. The purity is usually 95%.
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Scientific Research Applications
Serotonin Receptor Affinity and Psychotropic Activity
A study by Chłoń-Rzepa et al. (2013) focused on the affinity of similar purine-2,6-dione derivatives for serotonin receptors 5-HT1A, 5-HT2A, and 5-HT7. Selected compounds showed antidepressant-like and anxiolytic-like activities in animal models, indicating potential psychotropic applications (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-Inflammatory Properties
Zygmunt et al. (2015) discovered that derivatives of purine-2,6-dione exhibited significant analgesic and anti-inflammatory effects in vivo. These compounds were more effective than the reference drug acetylic acid, suggesting their potential as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Dopamine Receptor Affinity
Żmudzki et al. (2015) synthesized and evaluated a series of N-(arylpiperazinyl)acetamide derivatives of purine-2,6-dione for their affinity to dopamine D2 receptors. This study identified potent D2 receptor ligands, highlighting the compound's relevance in the context of dopamine-related pharmacology (Żmudzki et al., 2015).
Synthesis of Fused Purine-Diones
Research by Hesek and Rybár (1994) involved the synthesis of new thiadiazepino-fused purine-diones, expanding the chemical diversity of purine-based compounds. Such synthetic advancements could be vital for developing new pharmacological agents (Hesek & Rybár, 1994).
Potential Antiasthmatic Activity
Bhatia et al. (2016) synthesized and evaluated xanthene derivatives, including purine-dione derivatives, for their antiasthmatic activity. The compounds showed significant activity, suggesting a possible application in treating asthma (Bhatia et al., 2016).
Antidepressant and Anxiolytic Activity
Jurczyk et al. (2004) discovered that some pyrimido[2,1-f]purine-2,4-dione derivatives, similar in structure to the compound , exhibited antidepressant-like and anxiolytic-like activities in animal models. These findings demonstrate the potential of these compounds in psychiatric treatment (Jurczyk et al., 2004).
Anti-Proliferative Effects Against Cancer Cells
Sucharitha et al. (2021) evaluated novel fused pyrrolo[2,1-f]purine derivatives for their anti-proliferative activity against various human cancer cell lines. The findings suggest a potential application in cancer therapy (Sucharitha et al., 2021).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound’s interaction with CDK2 is so potent that it can significantly inhibit the growth of various cell lines .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest . The downstream effects of this disruption can lead to apoptosis, or programmed cell death .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . Specifically, it has been shown to be particularly effective against MCF-7 and HCT-116 cell lines . The compound also induces apoptosis within HCT cells .
Properties
IUPAC Name |
7-[(3,4-dichlorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26Cl2N6O2/c1-29-23-22(24(34)30(2)25(29)35)33(15-17-8-9-19(26)20(27)14-17)21(28-23)16-31-10-12-32(13-11-31)18-6-4-3-5-7-18/h3-9,14H,10-13,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMPUSATKKADKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4)CC5=CC(=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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